molecular formula C20H20N4O2 B13873334 Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- CAS No. 832101-98-1

Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-

Cat. No.: B13873334
CAS No.: 832101-98-1
M. Wt: 348.4 g/mol
InChI Key: LYRLHBRLOOFCON-UHFFFAOYSA-N
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Description

Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- is a complex organic compound that belongs to the quinoline family Quinoline itself is a heterocyclic aromatic organic compound with the chemical formula C9H7N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-, typically involves multi-step processes. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale adaptations of these synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and reduce reaction times. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]- is unique due to the presence of both the nitro and piperazinylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

CAS No.

832101-98-1

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

6-nitro-2-[(4-phenylpiperazin-1-yl)methyl]quinoline

InChI

InChI=1S/C20H20N4O2/c25-24(26)19-8-9-20-16(14-19)6-7-17(21-20)15-22-10-12-23(13-11-22)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2

InChI Key

LYRLHBRLOOFCON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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